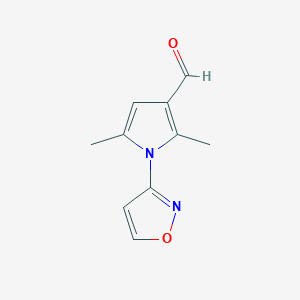

2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-5-9(6-13)8(2)12(7)10-3-4-14-11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLFYPORWCHEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=NOC=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with an oxazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrrole and oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products

Oxidation: 2,5-Dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid.

Reduction: 2,5-Dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H12N2O2

Molecular Weight : 204.22 g/mol

CAS Number : 851398-35-1

The compound features a pyrrole ring substituted with an oxazole moiety, which contributes to its unique chemical reactivity and biological activity. The aldehyde functional group allows for various chemical transformations, making it a versatile building block in synthetic chemistry.

Chemistry

In synthetic chemistry, 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde serves as a key intermediate for constructing more complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—facilitates the synthesis of diverse compounds.

Reactions Overview :

- Oxidation : Converts the aldehyde group to carboxylic acids.

- Reduction : Reduces the aldehyde to alcohols.

- Substitution Reactions : Engages in electrophilic and nucleophilic substitutions at the pyrrole and oxazole rings.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines.

Biological Activity Highlights :

- Antimicrobial Properties : Exhibited efficacy against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Demonstrated antiproliferative effects in human cancer cell lines.

Medicine

The compound is being explored as a lead candidate for drug development due to its promising biological activities. Its structural features allow for modifications that can enhance pharmacological properties while minimizing toxicity.

Case Study Example :

A study investigating the compound's interaction with specific enzymes revealed that it can form covalent bonds with nucleophilic sites on enzymes, potentially altering their function and influencing metabolic pathways .

Industry

In materials science, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for innovative applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

- 2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylic acid

- 2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1H-pyrrole-3-carboxamide

- 2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[(4S)-4,5,6,7-tetrahydro-1-benzofuran-4-yl]-1H-pyrrole-3-carboxamide

Uniqueness

2,5-Dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of pyrrole and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Biological Activity

2,5-Dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that has garnered interest in the fields of medicinal and organic chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHNO

- CAS Number : 1341721-84-3

- Molecular Weight : 190.20 g/mol

The compound features a pyrrole ring substituted with a 1,2-oxazole moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially altering their activity and influencing metabolic pathways .

- Cell Signaling Modulation : By interacting with receptors involved in cell signaling, this compound may affect various physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

A study highlighted the antimicrobial properties of pyrrole derivatives, suggesting that compounds similar to this compound exhibit significant antibacterial and antifungal effects. These effects are often linked to the presence of heterocyclic rings which enhance their interaction with microbial targets .

Antiproliferative Effects

Pyrrole derivatives have been investigated for their antiproliferative activities in cancer cell lines. The structural features of this compound suggest potential efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological implications of pyrrole derivatives:

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with the Paal-Knorr pyrrole synthesis for the pyrrole core, followed by regioselective functionalization of the oxazole ring. Use polar aprotic solvents (e.g., DMF) for coupling reactions and monitor reaction progress via TLC. Optimize parameters such as temperature (60–100°C), catalysts (e.g., Pd-based for cross-couplings), and stoichiometry. For crystallization, employ solvent mixtures like dichloromethane/hexane to enhance purity .

Q. How should spectroscopic characterization (NMR, IR, MS) be performed to resolve ambiguities in structural assignments?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peaks using 2D experiments (COSY, HSQC) to differentiate overlapping signals. For example, the aldehyde proton (δ ~9.5–10.5 ppm) should show coupling with adjacent protons.

- IR : Confirm the aldehyde carbonyl stretch (~1700 cm⁻¹) and oxazole/pyrrole ring vibrations (~1600–1500 cm⁻¹).

- HRMS : Validate molecular formula with <2 ppm error. Cross-reference with calculated isotopic patterns .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

- Methodological Answer : Test solubility in DMSO, methanol, and chloroform. For stability, conduct accelerated degradation studies under acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂). Monitor via HPLC-UV at 254 nm. Store in amber vials at –20°C under inert gas to prevent aldehyde oxidation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Use explosion-proof equipment due to potential flammability of pyrrole derivatives.

- Avoid skin contact with PPE (gloves, lab coat) and ensure fume hood use to prevent inhalation of aldehyde vapors.

- Dispose of waste via neutralization (e.g., sodium bicarbonate for acidic byproducts) .

Advanced Research Questions

Q. How can reaction mechanisms involving the oxazole and pyrrole rings be elucidated, particularly in cross-coupling or cycloaddition reactions?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-aldehyde) to track reaction pathways. Perform kinetic studies (variable-temperature NMR) to identify intermediates. Computational modeling (DFT) can map transition states and electronic effects of the oxazole’s electron-withdrawing nature .

Q. What computational strategies are effective for predicting electronic properties and reactivity of this compound?

- Methodological Answer : Conduct DFT calculations (B3LYP/6-311+G**) to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution on the aldehyde group, and aromaticity of the heterocycles. Compare with experimental UV-Vis and cyclic voltammetry data .

Q. How should contradictory spectral or elemental analysis data be resolved?

- Methodological Answer : Example: If elemental analysis shows a C/H/N discrepancy (e.g., calculated C: 76.28% vs. experimental 76.14% ), repeat combustion analysis in triplicate. Cross-validate with X-ray crystallography or high-resolution mass spectrometry to rule out hydration/impurity effects.

Q. What strategies can probe intermolecular interactions between the oxazole and pyrrole moieties in supramolecular assemblies?

- Methodological Answer : Use X-ray diffraction to study crystal packing. Analyze Hirshfeld surfaces for π-π stacking or hydrogen bonding (e.g., aldehyde C=O∙∙∙H-N interactions). Compare with solution-state NOESY NMR for dynamic interactions .

Q. How can this compound be leveraged in medicinal chemistry for targeted derivatization?

- Methodological Answer :

- Schiff base formation : React the aldehyde with primary amines to generate imine libraries.

- Click chemistry : Utilize oxazole’s nitrogen for Cu-catalyzed azide-alkyne cycloadditions.

Screen derivatives for bioactivity (e.g., kinase inhibition) via molecular docking and in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.